Cirsimaritin

JAK/STAT3 signaling Anti-inflammatory Cancer

Non-methoxylated or mono-methoxylated flavones often fail to reproduce IL-6/JAK/STAT3 pathway inhibition due to structural mismatch. Cirsimaritin's precise 6,7-dimethoxy substitution delivers potent and selective STAT3 phosphorylation blockade. • Inhibits IL-6-induced JAK/STAT3 pathway with greater potency than hispidulin (6-methoxy analog). • Benchmark IC50: 23.29 µM against NCIH-520 lung squamous carcinoma cells; selectivity ≤48% inhibition at 100 µM in other lines. • Host-directed antiviral probe: downregulates NF-κB signal transduction, bypassing viral entry/egress resistance mechanisms. • Supplied with full QC documentation; ready for immediate global dispatch.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 6601-62-3
Cat. No. B190806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirsimaritin
CAS6601-62-3
Synonyms4',5-dihydroxy-6,7-dimethoxy-flavone
4',5-dihydroxy-6,7-dimethoxyflavone
cirsimaritin
skrofulein
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC
InChIInChI=1S/C17H14O6/c1-21-14-8-13-15(16(20)17(14)22-2)11(19)7-12(23-13)9-3-5-10(18)6-4-9/h3-8,18,20H,1-2H3
InChIKeyZIIAJIWLQUVGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cirsimaritin (CAS 6601-62-3) Procurement Guide: Quantifying the Value of a 6,7-Dimethoxyflavone


Cirsimaritin (CAS 6601-62-3), systematically named 5,4′-dihydroxy-6,7-dimethoxyflavone, is a plant-derived dimethoxyflavone found in species including Artemisia judaica, Cirsium japonicum, and Ocimum sanctum [1]. It belongs to the flavonoid class of natural products and is distinguished by the presence of two methoxy groups at the C6 and C7 positions of the flavone A-ring [2]. This specific methoxylation pattern is a key determinant of its biological activity profile, differentiating it from both non-methoxylated hydroxyflavones and flavonoids with alternative methoxylation patterns.

Why Cirsimaritin Cannot Be Assumed Interchangeable with Generic Flavonoids or Other Methoxyflavones


The assumption that flavonoids, or even closely related methoxylated flavones, are functionally equivalent for research or development purposes is invalid and can lead to experimental failure. Cirsimaritin's specific 6,7-dimethoxy substitution pattern on the A-ring confers a distinct pharmacological profile. Unlike non-methoxylated hydroxyflavones which show non-selective activity, cirsimaritin and other methoxylated hydroxyflavones exhibit preferential antiproliferative activity against tumor cells [1]. Furthermore, within the methoxylated class, the exact pattern is critical; for instance, cirsimaritin (6,7-dimethoxy) demonstrates greater potency than its mono-methoxylated analog hispidulin (6-methoxy) in inhibiting the IL-6-induced JAK/STAT3 signaling pathway [2]. This structural specificity dictates target interaction and biological outcome, underscoring the necessity of sourcing and using the precise compound, cirsimaritin, for reproducible and meaningful results.

Cirsimaritin (CAS 6601-62-3) Quantitative Differentiation Evidence Guide


Cirsimaritin vs. Hispidulin: Superior JAK/STAT3 Pathway Inhibition Due to Additional Methoxy Group

In a direct structure-activity relationship (SAR) study evaluating flavonoids for inhibition of IL-6-induced STAT3 activity, cirsimaritin, which possesses a 6,7-dimethoxyl group on the A-ring, was found to be more potent than hispidulin, which contains only a single methoxy group at the 6-position [1]. This SAR analysis demonstrates that the additional 7-methoxy group in cirsimaritin directly contributes to enhanced inhibitory activity against the phosphorylation of JAK2 and STAT3 [1].

JAK/STAT3 signaling Anti-inflammatory Cancer

Cirsimaritin vs. Non-Methoxylated Hydroxyflavones: Preferential Antiproliferative Selectivity Against Tumor Cells

A comparative antiproliferative study using the MTT assay evaluated a panel of flavonoids against malignant and normal cell lines. Non-methoxylated hydroxyflavones (luteolin, apigenin, isokaempferide) showed comparable activity against both malignant and normal cells. In contrast, methoxylated hydroxyflavones, including cirsimaritin, penduletin, xanthomicrol, and calycopterin, demonstrated preferential activity against tumor cells [1]. This indicates that the presence of methoxy groups, such as those on cirsimaritin, shifts the biological activity toward a more selective tumor-targeting profile.

Antiproliferative Cancer cell lines Selectivity

Cirsimaritin vs. Apigenin: Divergent Aldose Reductase Inhibitory Potency

An aldose reductase inhibitory (ARI) assay was used to compare the potency of flavonoids isolated from Cirsium japonicum var. maackii pappus. The study determined the half-maximal inhibitory concentration (IC50) of hispidulin and apigenin to be 0.77 μM and 3.19 μM, respectively [1]. While a direct IC50 value for cirsimaritin was not reported in this specific study, its presence and quantification alongside these compounds in the source plant material (1.65 mg/g) [1] and its known structural differences suggest it may possess a distinct potency profile in this assay system.

Aldose reductase Diabetes complications Enzyme inhibition

Cirsimaritin Demonstrates Potent and Selective Antiproliferative Activity in Lung Squamous Carcinoma (NCIH-520) Cells

An MTT assay was used to evaluate the anticancer potential of cirsimaritin across a panel of organ-specific cell lines. Cirsimaritin exhibited selective anticancer activity, with a notable IC50 value of 23.29 µM against the NCIH-520 lung squamous carcinoma cell line [1]. In comparison, its inhibition of proliferation in other tested cell lines did not exceed 48% even at a high concentration of 100 µM [1]. This indicates a degree of selectivity for this specific lung cancer type over others.

Antiproliferative Lung cancer NCIH-520

Cirsimaritin Potently Inhibits Influenza A Virus Replication via a Unique NF-κB-Dependent Mechanism

The antiviral mechanism of cirsimaritin (CST) against influenza A virus (IAV) was investigated in MDCK and THP-1 cells. CST reduced viral titers and IAV RNA/protein synthesis in a dose-dependent manner. Critically, mechanistic studies using hemagglutination inhibition (HI) and neuraminidase (NA) assays revealed that CST did not affect viral attachment or release, which are the common targets of many antiviral drugs [1]. Instead, CST inhibited IAV replication by downregulating the NF-κB signal transduction pathway, specifically by inactivating NF-κB/p65 [1].

Antiviral Influenza A virus NF-κB

Evidence-Based Application Scenarios for Cirsimaritin in Research and Early-Stage Development


Investigating the JAK/STAT3 Signaling Axis in Inflammatory and Oncological Models

Procure cirsimaritin as a potent inhibitor of the IL-6-induced JAK/STAT3 pathway. Its enhanced activity, conferred by the 6,7-dimethoxy motif relative to the less potent 6-methoxy analog hispidulin, makes it a superior molecular probe for delineating the role of STAT3 phosphorylation in cellular models of inflammation and cancer [1].

Developing Selective Antiproliferative Leads for Lung Squamous Cell Carcinoma

Use cirsimaritin as a validated reference compound for studies targeting NCIH-520 lung squamous carcinoma cells. Its established IC50 of 23.29 µM [2] provides a quantitative benchmark for screening novel analogs or combination therapies, and its demonstrated selectivity over other cell lines at higher concentrations (≤48% inhibition at 100 µM) [2] supports its use in targeted therapy research.

Exploring Host-Directed Antiviral Strategies Against Influenza A Virus

Employ cirsimaritin as a unique tool compound to study host-directed antiviral mechanisms. Unlike agents that target viral entry or egress, cirsimaritin exerts its anti-IAV effect by downregulating the host NF-κB signal transduction pathway [3]. This makes it ideal for research into overcoming viral drug resistance and for probing the role of NF-κB in viral replication.

Conducting Structure-Activity Relationship (SAR) Studies on Flavonoid Methoxylation

Incorporate cirsimaritin as a key member of a flavonoid panel in SAR studies. Its unique 6,7-dimethoxy pattern on the A-ring is a critical variable for understanding how sequential methoxylation dictates biological outcomes, such as the preferential antiproliferative activity against tumor cells versus normal cells observed for methoxylated flavones [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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